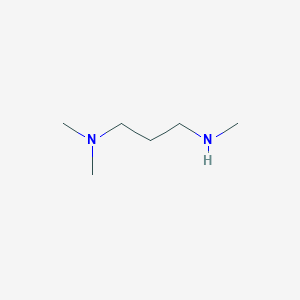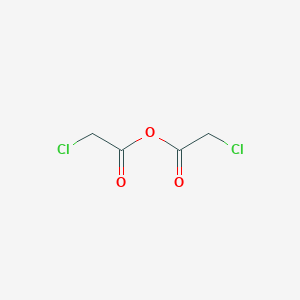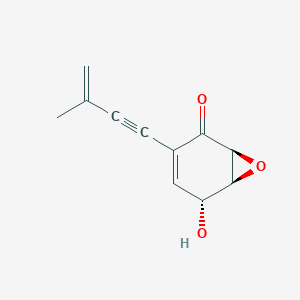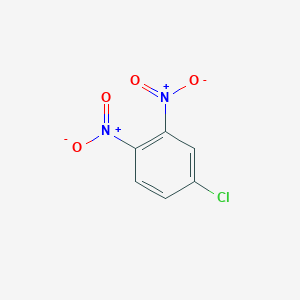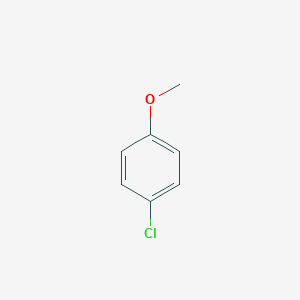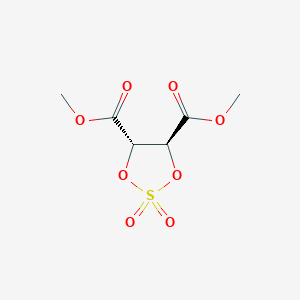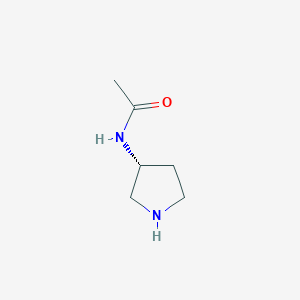
(3R)-(+)-3-乙酰氨基吡咯烷
概述
描述
“(3R)-(+)-3-Acetamidopyrrolidine” is a chemical compound with the molecular formula C6H12N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “(3R)-(+)-3-Acetamidopyrrolidine” is 128.18 . The structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
“(3R)-(+)-3-Acetamidopyrrolidine” is a solid at 20 degrees Celsius . It has a melting point of 55.0 to 60.0 °C . The specific rotation [a]20/D is +45.0 to +49.0 deg (C=1, EtOH) .科学研究应用
1. 在药物研究中实施 3R 原则
- 在减少动物实验中的应用:3R 原则正越来越多地融入动物实验,特别是在药物研究中。研究表明,通过改进的研究设计和方法开发,动物使用量显著减少,强调了稳健的 3R 文化和科学参与的重要性(Törnqvist et al., 2014)。
2. 对映选择性合成
- γ-氨基丁酸衍生物的合成:已经开发出一种用于 (3R)-4-氨基-3-甲基丁酸和相关化合物的合成方法。该方法涉及在 Ni(II) 络合物的催化下,将丙二酸二乙酯对映选择性地加成到硝基烯烃上(Reznikov et al., 2013)。
3. 动物实验伦理
- 动物研究中的伦理考虑:3R 原则的应用对于进行合乎伦理的动物研究至关重要。尽管分子生物学取得了进步,但动物研究仍然是科学发现和医学发展中的关键。在全球范围内采用 3R 原则对于伦理考虑以及提高动物研究数据的可重复性和可靠性至关重要(Lewis, 2019)。
4. 对药物发现和开发的影响
- 在药物发现中的作用:3R 原则在药物发现中发挥着多重作用,尤其是在动物疾病模型中。它们提供了一个最大程度减少动物使用的框架,并支持高质量的科学,影响药物发现过程的有效性和转化(Graham & Prescott, 2015)。
安全和危害
属性
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426803 | |
| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-(+)-3-Acetamidopyrrolidine | |
CAS RN |
131900-62-4 | |
| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

